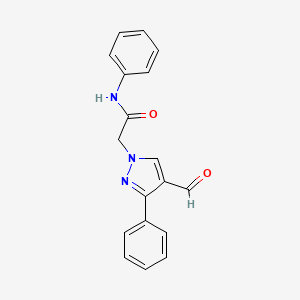

2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide

Description

Properties

IUPAC Name |

2-(4-formyl-3-phenylpyrazol-1-yl)-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2/c22-13-15-11-21(20-18(15)14-7-3-1-4-8-14)12-17(23)19-16-9-5-2-6-10-16/h1-11,13H,12H2,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFPSLKDFHCUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C=O)CC(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an α,β-unsaturated carbonyl compound, such as chalcone, under acidic or basic conditions.

Formylation: The formyl group can be introduced at position 4 of the pyrazole ring using Vilsmeier-Haack reaction, which involves the reaction of the pyrazole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Acylation: The final step involves the acylation of the pyrazole nitrogen with phenylacetyl chloride in the presence of a base such as triethylamine to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

Oxidation: 2-(4-carboxy-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide.

Reduction: 2-(4-hydroxymethyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C₁₈H₁₅N₃O₂

- Molecular Weight : 305.33 g/mol

- CAS Number : 887407-93-4

Anticancer Activity

Recent studies indicate that 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising cytotoxic effects.

Table 1: IC50 Values Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 12.5 |

| MCF-7 (Breast) | 15.0 |

| HCT116 (Colon) | 10.0 |

In vitro studies demonstrated that the compound inhibits tumor cell proliferation by modulating signaling pathways associated with cell growth and survival, indicating its potential as a lead for developing new anticancer agents .

Anti-inflammatory Effects

The compound has also shown anti-inflammatory activity in various models. In vitro experiments revealed that it significantly reduces the production of inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Table 2: Cytokine Production Levels

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

This suggests that the compound could be beneficial in treating inflammatory diseases .

Material Science Applications

Beyond pharmacological uses, this compound is being explored for its potential in material science, particularly in developing new polymers and coatings due to its unique chemical structure that can impart specific properties such as thermal stability and chemical resistance.

Case Study 1: Tumor Growth Inhibition

In vivo experiments using xenograft models showed that treatment with this compound resulted in a significant reduction in tumor size compared to controls, supporting its potential as an effective anticancer agent.

Case Study 2: Safety and Toxicity Assessment

Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models, making it a candidate for further clinical development .

Mechanism of Action

The mechanism of action of 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenyl groups can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Physicochemical Properties :

- Molecular Formula : C₁₈H₁₅N₃O₂

- Storage: No specific storage conditions are reported in available sources.

The formyl group in this compound may enhance reactivity for further derivatization or covalent binding to biological targets.

Structural and Functional Analogues

The following compounds share structural similarities (e.g., N-phenylacetamide backbone, heterocyclic cores) but differ in substituents and biological activities:

Key Comparative Insights

Heterocyclic Core Influence on Activity: Pyrazole vs. Triazole-based compounds (e.g., ) leverage click chemistry for rapid synthesis and exhibit antineoplastic activity due to their ability to disrupt protein-protein interactions .

Substituent Effects :

- The formyl group in the target compound offers a reactive site for Schiff base formation or further functionalization, unlike the hydroxyphenyl group in benzotriazole derivatives, which enhances antioxidant activity through radical stabilization .

- Diphenyl substituents in pyrimidine derivatives improve hydrophobic interactions with the NNRTI binding pocket of HIV RT, a mechanism absent in the target compound .

Synthetic Accessibility :

- Triazole and pyrazolopyridine derivatives employ advanced methods like click chemistry (Cu-catalyzed azide-alkyne cycloaddition) and ultrasonic-assisted synthesis, respectively, achieving high yields (>75%) . In contrast, the synthesis route for the target compound remains undocumented in available literature.

Commercial and Developmental Status :

- The target compound is listed as discontinued in commercial catalogs (CymitQuimica, 2025) , whereas triazole and pyrimidine derivatives are actively researched for therapeutic applications .

Biological Activity

The compound 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H15N3O2 , with a molecular weight of 305.33 g/mol . The compound features a pyrazole ring, which is known for its diverse biological activities, and an acetamide moiety that may enhance its pharmacological properties.

Antimicrobial Activity

Research has indicated that various pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate potent activity against a range of pathogens, including bacteria and fungi.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 7b | 0.22 - 0.25 | Excellent |

| 4a | Not specified | Active |

| 5a | Not specified | Active |

In one study, the most active derivative (7b) displayed minimum inhibitory concentrations (MIC) as low as 0.22 µg/mL , indicating strong efficacy against tested strains .

Anti-inflammatory Properties

Pyrazole derivatives have also been explored for their anti-inflammatory effects. In vitro studies have demonstrated that certain compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, specific derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways related to inflammation and infection.

Structure-Activity Relationship (SAR)

The structure of pyrazole derivatives significantly affects their biological activities. Modifications in the phenyl groups or the acetamide moiety can lead to variations in potency and selectivity against different biological targets. Molecular modeling studies have suggested that the arrangement of substituents on the pyrazole ring plays a crucial role in determining receptor binding affinity .

Case Studies

Several studies have highlighted the biological potential of pyrazole derivatives similar to this compound:

- Antimicrobial Evaluation : A series of pyrazole derivatives were tested against various bacterial strains, showing promising results with significant inhibition zones and low MIC values .

- Anti-inflammatory Activity : Research demonstrated that certain compounds could effectively reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide, and what analytical techniques are used for characterization?

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach, using precursors like 2-azido-N-phenylacetamide and functionalized alkynes. Reaction optimization involves copper sulfate/sodium ascorbate catalysts in a solvent system of DMF:H₂O:n-butanol (1:1:1). Characterization employs FT-IR for functional group analysis, ¹H/¹³C NMR for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and elemental analysis for purity validation .

Q. How can reaction conditions be optimized to improve yields of derivatives?

Key parameters include solvent polarity (e.g., DMF for solubility), catalyst concentration (1-5 mol% CuSO₄), temperature (room temperature to 60°C), and reaction time (12-24 hrs). Monitoring via thin-layer chromatography (TLC) with methylene dichloride:methanol (9:1) helps track progress. Recrystallization from ethanol or methanol enhances purity .

Q. What purification techniques are effective for isolating the compound?

Column chromatography using silica gel (60–120 mesh) with gradient elution (hexane:ethyl acetate) is standard. For polar derivatives, reverse-phase HPLC with acetonitrile/water gradients achieves separation. Purity is confirmed by melting point consistency and NMR spectral clarity .

Q. What stability considerations are critical during storage?

Store under argon at –20°C in amber vials to prevent photodegradation. Periodically assess stability via HPLC (C18 column, UV detection at 254 nm) to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can computational models predict optimal synthetic pathways for novel derivatives?

Quantum mechanical calculations (e.g., DFT) model transition states to identify low-energy reaction pathways. Tools like Gaussian or ORCA simulate regioselectivity in triazole formation. Machine learning algorithms (e.g., neural networks) trained on reaction databases can propose solvent-catalyst combinations, reducing experimental trial-and-error .

Q. What strategies address regioselectivity challenges in 1,2,3-triazole synthesis?

CuAAC exclusively yields 1,4-triazole isomers, avoiding thermal conditions that produce 1,5-regioisomers. For non-copper systems, ruthenium catalysts (e.g., Cp*RuCl) enable 1,5-selectivity. Regiochemical outcomes are confirmed via NOESY NMR or X-ray crystallography .

Q. How can contradictory spectral data in structural elucidation be resolved?

Conflicting NMR signals (e.g., overlapping peaks) are resolved using 2D techniques (HSQC, HMBC) to assign carbon-proton correlations. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) validates molecular formulas. Cross-verification with computational NMR chemical shifts (via ACD/Labs or MestReNova) resolves ambiguities .

Q. What methodologies determine lipophilicity and solubility for pharmacological studies?

The shake-flask method measures partition coefficients (log P) in 1-octanol/phosphate buffer (pH 6.8). Solubility is quantified via dynamic light scattering (DLS) in aqueous buffers. For in vitro assays, equilibrium solubility is determined using HPLC-UV after 24-hour agitation .

Q. How are byproducts identified and mitigated during synthesis?

LC-MS with electrospray ionization identifies byproducts (e.g., dimerization products). Scavenger resins (e.g., QuadraPure™) remove excess azides or alkynes. Adjusting pH (e.g., sodium bicarbonate for acidic byproducts) or using flow chemistry minimizes side reactions .

Q. What structural modifications enhance target binding affinity?

Substituent effects are explored via SAR studies:

- Electron-withdrawing groups (e.g., -CF₃ at the phenyl ring) improve metabolic stability.

- Polar groups (e.g., morpholino) enhance aqueous solubility.

Binding affinity is evaluated using surface plasmon resonance (SPR) or fluorescence polarization assays. Molecular docking (AutoDock Vina) predicts interactions with target proteins (e.g., kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.